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Compound of Interest

Compound Name: U-54494A

cat. No.: B1210402

An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of
a Unique Anticonvulsant Agent

Introduction

U-54494A, chemically identified as cis-(z)-3,4-Dichloro-N-methyl-N-[2-(1-
pyrrolidinyl)cyclohexyllbenzamide hydrochloride, is a novel benzamide derivative with potent
anticonvulsant properties. Initially investigated for its relationship to kappa-opioid receptor
agonists, U-54494A has demonstrated a unique pharmacological profile that distinguishes it
from traditional anticonvulsant and opioid compounds. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical and pharmacological
properties, and key experimental methodologies related to U-54494A, intended for
researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

U-54494A is a synthetic molecule with a complex structure featuring a dichlorinated benzene
ring linked to a cyclohexylpyrrolidine moiety via an amide bond. The cis-configuration of the
substituents on the cyclohexane ring is a critical feature for its biological activity.

Table 1: Chemical and Physical Properties of U-54494A

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1210402?utm_src=pdf-interest
https://www.benchchem.com/product/b1210402?utm_src=pdf-body
https://www.benchchem.com/product/b1210402?utm_src=pdf-body
https://www.benchchem.com/product/b1210402?utm_src=pdf-body
https://www.benchchem.com/product/b1210402?utm_src=pdf-body
https://www.benchchem.com/product/b1210402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

cis-(x)-3,4-Dichloro-N-methyl-N-[2-(1-
pyrrolidinyl)cyclohexyllbenzamide hydrochloride

Chemical Name

Molecular Formula C18H24CI2N20 (Free Base)

C1sH24CI2N20 - HCI (Hydrochloride Salt)

Molecular Weight 355.3 g/mol (Free Base)

391.76 g/mol (Hydrochloride Salt)

CAS Number 112465-94-8

PubChem CID 183470

INChl Key JUBNVWGVNWIXMB-SJORKVTESA-N
CN(C(=0)C1=CC(=C(C=C1)Cl)ChH[C@H]2--

SMILES INV(AL(ID-)LINK--N;CC(CCB.(; = |

Melting Point Not available

Boiling Point Not available

Solubility Not available

pKa Not available

Pharmacological Properties

U-54494A exhibits a distinct pharmacological profile, primarily characterized by its
anticonvulsant effects. While structurally related to kappa-opioid agonists, its mechanism of
action is multifaceted and appears to involve modulation of multiple neuronal pathways.

Table 2: Pharmacological Data for U-54494A
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Parameter Value Species/Assay

Anticonvulsant, k-Opioid
Pharmacological Class Agonist, potential NMDA

Antagonist

EDso (Maximal Electroshock

28 mg/kg (i.p. Mouse
Seizure Test) okg (ip.)
K-Opioid Receptor Binding ]
o Not available
Affinity (Ki)
NMDA Receptor Binding ]
Not available

Affinity (Ki)

Anticonvulsant Activity

U-54494A has demonstrated significant efficacy in preclinical models of epilepsy, particularly in
the maximal electroshock seizure (MES) test in mice, with an EDso of 28 mg/kg administered
intraperitoneally. This suggests its potential utility in the management of generalized tonic-
clonic seizures.

Opioid Receptor Activity

U-54494A is recognized as a kappa-opioid receptor agonist. However, unlike typical kappa
agonists, it appears to be devoid of the sedative and analgesic effects commonly associated
with this class of compounds. This separation of anticonvulsant activity from opioid-like side
effects makes U-54494A a particularly interesting candidate for further investigation.

NMDA Receptor Antagonism

There is evidence to suggest that U-54494A may also act as an N-methyl-D-aspartate (NMDA)
receptor antagonist. This action could contribute to its anticonvulsant effects by modulating
excitatory neurotransmission in the central nervous system.

Signaling Pathways

The precise signaling pathways modulated by U-54494A are not fully elucidated but are
thought to involve the canonical pathways associated with its receptor targets.
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Kappa-Opioid Receptor Signaling

As a kappa-opioid receptor agonist, U-54494A is expected to activate G-protein coupled
receptors, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (CAMP) levels,

and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability.

U-54494A k-Opioid Receptor - Gailo Protein — Adenylyl Cyclase 1 Neuronal Excitability

Click to download full resolution via product page

Caption: Proposed signaling pathway for U-54494A via the kappa-opioid receptor.

NMDA Receptor Antagonism

By potentially acting as an NMDA receptor antagonist, U-54494A could block the influx of Ca2*
ions through the NMDA receptor channel, thereby reducing glutamate-mediated excitotoxicity
and neuronal hyperexcitability, which are implicated in seizure generation.

Glutamate NMDA Receptor

U-54494A

Activates

1 Ca?* Influx 1 Neuronal Excitability

Click to download full resolution via product page

Caption: Putative mechanism of U-54494A as an NMDA receptor antagonist.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to
facilitate reproducibility and further investigation.

Maximal Electroshock Seizure (MES) Test
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This widely used preclinical model assesses the ability of a compound to prevent the spread of
seizures.

Objective: To determine the anticonvulsant efficacy of a test compound against generalized
tonic-clonic seizures.

Materials:

Male CF-1 mice (20-25 @)

Electroshock device with corneal electrodes

0.9% saline solution

Test compound (U-54494A) dissolved in a suitable vehicle

Vehicle control

Positive control (e.g., phenytoin)
Procedure:
o Administer the test compound or vehicle control intraperitoneally (i.p.) to groups of mice.

» At the time of predicted peak effect, apply a drop of saline to the eyes of each mouse to
ensure good electrical contact.

o Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal
electrodes.

e Observe the mice for the presence or absence of a tonic hindlimb extension, which is the
endpoint of the seizure.

e Protection is defined as the absence of the tonic hindlimb extension.

o Calculate the EDso, the dose at which 50% of the animals are protected from the seizure.
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Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Depolarization-Induced Synaptosomal Calcium Uptake

Assay

This in vitro assay measures the effect of a compound on calcium influx into nerve terminals

(synaptosomes) following depolarization.
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Objective: To assess the ability of a test compound to modulate depolarization-induced calcium
entry into presynaptic terminals.

Materials:

Rat forebrain tissue

e Sucrose buffer

o Percoll gradient solutions

e Physiological salt solution (PSS)

¢ High potassium (high K*) PSS for depolarization
e 4CaClz (radioactive calcium)

o Test compound (U-54494A)

 Scintillation fluid and counter

Procedure:

o Prepare synaptosomes from rat forebrain tissue by homogenization and Percoll gradient
centrifugation.

e Resuspend the synaptosomal pellet in PSS.
e Pre-incubate synaptosomes with the test compound or vehicle.

« Initiate calcium uptake by adding high K* PSS containing 4>CacCl: to depolarize the
synaptosomes.

 After a short incubation period, terminate the uptake by rapid filtration and washing with a
stop solution.

e Measure the amount of 4°Ca?* retained by the synaptosomes using liquid scintillation
counting.
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o Compare the calcium uptake in the presence and absence of the test compound to
determine its effect.
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Caption: Workflow for the depolarization-induced synaptosomal calcium uptake assay.

Conclusion
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U-54494A represents a promising pharmacological tool and a potential lead compound for the
development of novel anticonvulsant therapies. Its unique profile, characterized by potent
anticonvulsant activity without the typical sedative and analgesic effects of kappa-opioid
agonists, warrants further investigation. The detailed experimental protocols provided in this
guide are intended to support future research into the precise mechanisms of action and
therapeutic potential of this intriguing molecule. Further studies are required to elucidate the
exact binding affinities, downstream signaling cascades, and the full spectrum of its
pharmacological effects.

 To cite this document: BenchChem. [U-54494A: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210402#u-54494a-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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